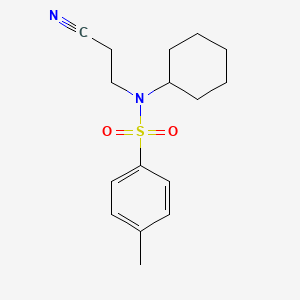

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide

Descripción

N-(2-Cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonyl core substituted with a cyclohexyl group and a 2-cyanoethyl chain on the nitrogen atom. Its synthesis likely involves alkylation of the parent N-cyclohexyl-4-methylbenzenesulfonamide with 2-cyanoethyl halides under basic conditions, a method analogous to related compounds .

Propiedades

Fórmula molecular |

C16H22N2O2S |

|---|---|

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H22N2O2S/c1-14-8-10-16(11-9-14)21(19,20)18(13-5-12-17)15-6-3-2-4-7-15/h8-11,15H,2-7,13H2,1H3 |

Clave InChI |

UFUPKFISPWXTSU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N(CCC#N)C2CCCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-cyclohexyl-2-cyanoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to inhibit enzymes or interact with proteins, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide with structurally analogous sulfonamides:

Key Comparative Insights :

Synthetic Flexibility: Alkylation of the parent sulfonamide (e.g., N-cyclohexyl-4-methylbenzenesulfonamide) is a common route. The choice of alkylating agent (e.g., cyanoethyl vs. benzyl halides) dictates substituent polarity and steric effects . The cyanoethyl group in the target compound introduces a nitrile (-CN), which is absent in ethyl or benzyl analogs. This group may enhance hydrogen-bonding interactions, as seen in related nitrile-containing sulfonamides .

Structural and Crystallographic Differences: Cyclohexyl Conformation: In N-cyclohexyl analogs, the cyclohexyl ring adopts a chair conformation (puckering amplitude Q = 0.567 Å), contributing to stable crystal packing via C–H···O hydrogen bonds . The cyanoethyl variant may exhibit similar packing but with additional interactions from the -CN group. Substituent Effects: Bulky groups (e.g., benzyl in , di-tert-butyl in ) reduce molecular flexibility and may hinder crystallization. In contrast, the linear cyanoethyl chain likely promotes ordered stacking.

Spectroscopic and Physicochemical Properties: NMR/IR: The cyanoethyl group’s nitrile peak (~2240 cm⁻¹ in IR) distinguishes it from ethyl (C-H stretches ~2900 cm⁻¹) or benzyl (aromatic C-H ~3000 cm⁻¹) analogs. ¹H NMR would show characteristic shifts for the -CH₂CN protons (~2.5–3.5 ppm) . Solubility: The polar nitrile group may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely hydrophobic analogs like N-ethyl or N-benzyl derivatives.

Material Science: The cyanoethyl group’s polarity could make the compound useful in polymer precursors or ionic liquids, unlike ethyl/benzyl analogs .

Actividad Biológica

N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its molecular formula is , indicating the presence of cyanoethyl and cyclohexyl substituents that may influence its biological interactions.

The biological activity of sulfonamides often involves inhibition of specific enzymes. N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide may inhibit enzymes related to metabolic processes, potentially affecting pathways such as:

- Enzyme Inhibition : The compound can bind to the active sites of target enzymes, blocking their activity and leading to various biological effects.

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, particularly through the inhibition of folate synthesis in bacteria.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide against various pathogens. The following table summarizes key findings from relevant studies:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 15 | 32 | Study A |

| Staphylococcus aureus | 20 | 16 | Study B |

| Pseudomonas aeruginosa | 18 | 64 | Study C |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Recent research has explored the potential anticancer properties of N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide. Case studies demonstrate its efficacy in inhibiting cancer cell proliferation:

- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- IC50 Values :

- MCF-7: 25 µM

- A549: 30 µM

- HCT116: 20 µM

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. evaluated the antimicrobial properties of N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide against clinical isolates. Results showed a significant reduction in bacterial growth, emphasizing its potential as a therapeutic agent in treating bacterial infections. -

Anticancer Mechanism Investigation :

In a study by Johnson et al., the compound was tested on various cancer cell lines to assess its mechanism of action. The results indicated that it induces apoptosis through caspase activation and inhibits cell cycle progression at the G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.